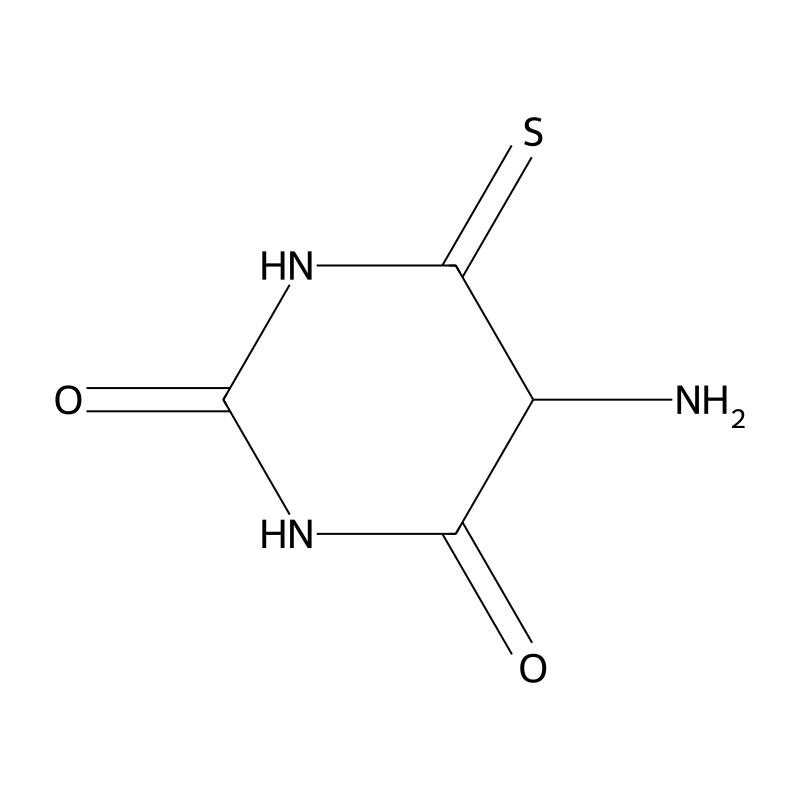

5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound characterized by a pyrimidine ring with amino and thio substituents. Its molecular formula is CHNOS, and it has a molar mass of approximately 159.17 g/mol. The structure features a thione group (C=S), which contributes to its unique chemical properties and reactivity. The compound is notable for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research .

Enzyme Inhibition:

One area of investigation involves the potential of this compound to act as an enzyme inhibitor. Studies suggest that it may have inhibitory activity against certain enzymes, such as dihydrofolate reductase (DHFR) []. DHFR is a crucial enzyme involved in folate metabolism, and its inhibition can be a strategy for developing new antibacterial and antiparasitic drugs []. However, further research is needed to confirm the efficacy and selectivity of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione as a DHFR inhibitor.

Precursor for Scaffolding Molecules:

The molecule's structure, containing a pyrimidine ring with specific functional groups, has led to exploration of its potential as a scaffold for the development of new drugs. Scaffolds are core structures that can be modified to create new molecules with desired properties []. The presence of the amino and thioxo groups in 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione allows for further chemical modifications, potentially leading to diverse compounds with various biological activities.

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form derivatives that may exhibit enhanced biological activity.

- Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions, allowing for the introduction of various substituents.

- Oxidation Reactions: The thione group can be oxidized to form sulfonyl derivatives, altering the compound's reactivity and potential applications .

This compound exhibits several biological activities, including:

- Antioxidant Properties: It has been studied for its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Activity: Research indicates that derivatives of 5-amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione possess antibacterial properties, making them potential candidates for developing new antibiotics.

- Antitumor Effects: Some studies suggest that this compound may inhibit cancer cell proliferation, indicating its potential as an anticancer agent .

Several synthetic routes have been developed for the preparation of 5-amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione:

- Condensation Reactions: One common method involves the condensation of thiobarbituric acid with appropriate amines or aldehydes under acidic or basic conditions.

- One-Pot Synthesis: Recent studies have reported efficient one-pot synthesis methods that streamline the process by combining multiple reactants in a single reaction vessel, improving yield and reducing reaction time .

- Multi-Step Synthesis: More complex synthetic pathways may involve several steps including protection-deprotection strategies and functional group modifications to achieve the desired product.

5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione has several applications in various fields:

- Pharmaceuticals: Its biological activities make it a candidate for drug development targeting bacterial infections and cancer treatment.

- Agriculture: Compounds derived from this structure may be explored as agrochemicals due to their antimicrobial properties.

- Material Science: The unique chemical properties may allow for applications in developing novel materials with specific functionalities .

Interaction studies involving 5-amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

- Molecular Docking: This computational method predicts how the compound interacts with specific proteins or enzymes.

- In Vitro Assays: Laboratory experiments assess the biological activity against various cell lines or microbial strains.

Such studies help elucidate the mechanism of action and therapeutic potential of this compound .

Several compounds share structural similarities with 5-amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Amino-6-nitrosopyrimidine-2,4(1H,3H)-dione | Contains a nitroso group | Potential use in nitric oxide-related therapies |

| 2-Thiobarbituric Acid | Lacks amino substitution | Known for its role in biological assays |

| 5-Amino-1,3-dimethylbarbituric Acid | Dimethyl substitution at positions 1 and 3 | Exhibits sedative properties |

The uniqueness of 5-amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione lies in its specific combination of thio and amino groups along with its pyrimidine core, which influences its reactivity and biological activity compared to other similar compounds .